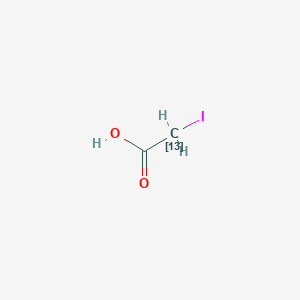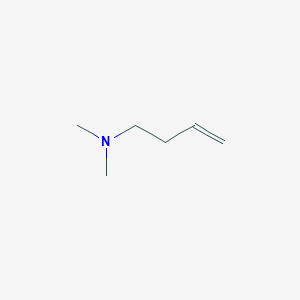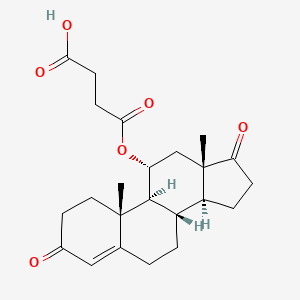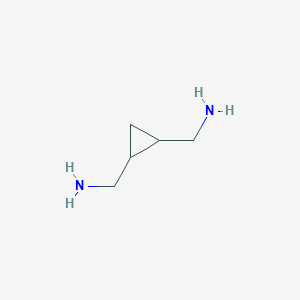
(2-Nitrobenzoyl)propanedinitrile
Descripción general
Descripción
(2-Nitrobenzoyl)propanedinitrile, also known as NBPDN, is an organic compound made up of two nitrobenzoyl groups attached to a propanedinitrile group. It is a colorless, crystalline solid with a melting point of 81 °C. NBPDN is a versatile compound with a wide range of applications in the scientific and industrial fields.
Aplicaciones Científicas De Investigación
(2-Nitrobenzoyl)propanedinitrile is a useful compound for scientific research, especially in the field of biochemistry. It is used as a reagent for the synthesis of various compounds, such as 2-nitrobenzoyl-3-methyl-3-pentanol and 2-nitrobenzoyl-3-methyl-4-hexanol. It is also used in the synthesis of various polymers, such as polyurethanes and polycarbonates. In addition, this compound is used as a reagent to study the structure and properties of proteins and other biological molecules.
Mecanismo De Acción
(2-Nitrobenzoyl)propanedinitrile is a nitro compound, meaning it contains a nitro group (-NO2) attached to a carbon atom. When this compound is exposed to biological systems, the nitro group is reduced to an amine group (-NH2). This reaction is catalyzed by enzymes, such as nitroreductases, and is essential for the compound to exert its effects on the target molecules.
Biochemical and Physiological Effects
When this compound is reduced to an amine group, it has a variety of biochemical and physiological effects. It can act as an inhibitor of enzyme activity, as well as a modulator of gene expression. It can also act as an antioxidant, scavenging reactive oxygen species and reducing oxidative stress. In addition, this compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Nitrobenzoyl)propanedinitrile is a useful compound for laboratory experiments due to its stability and low toxicity. It is relatively easy to synthesize, and can be stored at room temperature for extended periods of time. However, it is important to note that this compound is a highly reactive compound, and should be handled with care. In addition, it is important to use the correct concentrations of this compound when conducting experiments, as the compound can be toxic in high doses.
Direcciones Futuras
The potential future directions for (2-Nitrobenzoyl)propanedinitrile are vast. It could be used to study the effects of nitro compounds on various biological systems, as well as to develop new drugs and treatments. In addition, this compound could be used to synthesize new polymers and materials with unique properties. Finally, this compound could be used to develop new methods of synthesizing other nitro compounds, as well as to study the structure and properties of proteins and other biological molecules.
Propiedades
IUPAC Name |
2-(2-nitrobenzoyl)propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O3/c11-5-7(6-12)10(14)8-3-1-2-4-9(8)13(15)16/h1-4,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJDIJYUSDIWBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(C#N)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20850185 | |
| Record name | (2-Nitrobenzoyl)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20850185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56741-92-5 | |
| Record name | (2-Nitrobenzoyl)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20850185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



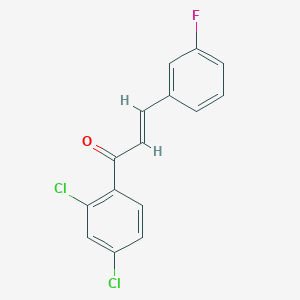

![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 6-chloro-2,3-dihydro-](/img/structure/B3329185.png)
